molecular formula C20H15FN2O2S B14096411 3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14096411
M. Wt: 366.4 g/mol
InChI Key: PPYCFDPQVTVHCH-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern on the aromatic rings.

    Thieno[3,4-b]thiophene derivatives: These compounds have a different arrangement of the thieno and pyrimidine rings but exhibit similar electronic properties.

Uniqueness

3-(3-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific substitution pattern of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-5-2-3-6-14(13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-8-4-7-15(21)11-16/h2-11H,12H2,1H3

InChI Key

PPYCFDPQVTVHCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3

Origin of Product

United States

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